2-(3,4-Dimethoxy-benzenesulfonylamino)-N-pyridin-3-ylmethyl-propionamide
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Overview
Description
2-(3,4-DIMETHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE is a complex organic compound that features a sulfonamide group attached to a dimethoxybenzene ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE typically involves multi-step organic reactions. One common approach is to start with the sulfonation of 3,4-dimethoxybenzene to introduce the sulfonamide group. This is followed by the coupling of the sulfonamide intermediate with a pyridine derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(3,4-DIMETHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxybenzenesulfonamido)-N-(pyridin-2-ylmethyl)propanamide
- 2-(3,4-Dimethoxybenzenesulfonamido)-N-(pyridin-4-ylmethyl)propanamide
Uniqueness
Compared to similar compounds, 2-(3,4-DIMETHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C17H21N3O5S |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)propanamide |
InChI |
InChI=1S/C17H21N3O5S/c1-12(17(21)19-11-13-5-4-8-18-10-13)20-26(22,23)14-6-7-15(24-2)16(9-14)25-3/h4-10,12,20H,11H2,1-3H3,(H,19,21) |
InChI Key |
LNWHHCMMEFODCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CN=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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